N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyrazole ring, and a pyrimidine ring, all of which are common functional groups in many pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that the compound is used in the protodeboronation of pinacol boronic esters . This suggests that the compound may interact with boronic esters or related molecules in the body.
Mode of Action
The compound is used in a radical approach for the catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process where a boron atom is removed from an organic molecule. In this case, the compound is used to facilitate the removal of boron from alkyl boronic esters .
Biochemical Pathways
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may play a role in biochemical pathways involving these esters .
Result of Action
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may influence the structure and function of these molecules .
Action Environment
It’s worth noting that the stability of boronic esters, which the compound interacts with, can be influenced by factors such as air and moisture .
Future Directions
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O2/c1-10-23-14(26-6-2-5-22-26)8-16(24-10)28-9-15(27)25-13-7-11(17(19,20)21)3-4-12(13)18/h2-8H,9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUSBCRWHIAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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